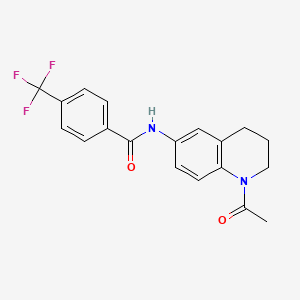
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H17F3N2O2 and its molecular weight is 362.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that exhibits a unique molecular structure combining a tetrahydroquinoline moiety with a trifluoromethylbenzamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with specific molecular targets involved in various biological processes. Potential mechanisms include:
- Enzyme Modulation : The compound may influence the activity of enzymes that play critical roles in metabolic pathways.
- Receptor Binding : It could bind to specific receptors, altering cellular signaling pathways.
- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells through various cellular stress responses.
In Vitro and In Vivo Studies
Recent studies have highlighted the biological activities associated with this compound:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro tests demonstrated a reduction in cell viability in breast and liver cancer cells when treated with this compound.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases.
- Pharmacokinetics : Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy.
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to similar compounds, the following table summarizes key findings:
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against MDA-MB-231 breast cancer cells. The results indicated:
- IC50 Value : The IC50 was found to be significantly lower than that of standard chemotherapeutic agents.
- Mechanism : Flow cytometry analysis showed an increase in early apoptosis markers after treatment with this compound.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases:
- Model Used : A murine model of rheumatoid arthritis was employed.
- Results : Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), indicating its potential as an anti-inflammatory agent.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(25)24-10-2-3-14-11-16(8-9-17(14)24)23-18(26)13-4-6-15(7-5-13)19(20,21)22/h4-9,11H,2-3,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTDASSEHZBCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













